molecular formula C17H16N2O5S2 B2728299 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide CAS No. 2379995-41-0

5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide

Cat. No.: B2728299
CAS No.: 2379995-41-0
M. Wt: 392.44
InChI Key: OKLPLFQSQKUFAA-UHFFFAOYSA-N
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Description

5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide has been identified as a potent and selective small-molecule inhibitor of Death-associated protein kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a central role in mediating diverse cellular processes, including apoptosis, autophagy, and inflammatory signaling. Its dysregulation is implicated in the pathogenesis of several neurological disorders, most notably as a key contributor to synaptic loss and neuronal death in Alzheimer's disease models. This compound exhibits high selectivity for DAPK1 over other kinases, making it a valuable pharmacological tool for dissecting the specific roles of DAPK1 in cellular signaling pathways. Research utilizing this inhibitor focuses on investigating mechanisms of neurodegeneration, with the aim of validating DAPK1 as a therapeutic target for conditions such as Alzheimer's disease and ischemic stroke. By selectively inhibiting DAPK1's catalytic activity, this compound helps researchers elucidate its function in amyloid-beta toxicity, tau phosphorylation, and NMDA receptor-mediated excitotoxicity, providing critical insights for potential neuroprotective strategies [Source: https://www.sciencedirect.com/science/article/abs/pii/S0223523416303486].

Properties

IUPAC Name

5-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-16-3-2-14(7-15(16)17(18)20)26(21,22)19-8-13-6-12(10-25-13)11-4-5-24-9-11/h2-7,9-10,19H,8H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLPLFQSQKUFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Construction

The thiophene core is assembled via Paal-Knorr cyclization of a 1,4-diketone with Lawesson’s reagent. For example, reacting 3-(furan-3-yl)propane-1,4-dione with Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 12 h affords 4-(furan-3-yl)thiophene-2-carbaldehyde in 78% yield.

Reductive Amination

The aldehyde is reduced to the corresponding alcohol using NaBH₄ in methanol, followed by conversion to the amine via Gabriel synthesis or reductive amination with ammonium acetate and sodium cyanoborohydride.

Final Amide Bond Formation

The carboxylic acid intermediate from Section 3 is activated with EDC and DMAP in DCM/DMF (1:1) and coupled with ammonium chloride to yield the target benzamide. Purification via silica gel chromatography (EtOAc/hexane) provides the final compound in >90% purity.

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Inspired by pyrazoline syntheses, the thiophene-furan moiety can be constructed using microwave irradiation (150°C, 20 min), reducing reaction times by 70% compared to conventional heating.

One-Pot Sulfonylation-Amidation

A streamlined approach combines chlorosulfonation, sulfonamide formation, and amidation in a single reactor, minimizing intermediate isolation steps. This method, however, requires precise stoichiometric control to avoid side reactions.

Analytical Characterization Data

Table 1 : Spectroscopic Data for Key Intermediates

Compound $$ ^1\text{H NMR} $$ (δ, ppm) IR (cm⁻¹) MS (m/z)
5-Chlorosulfonyl-2-methoxybenzoic acid 3.90 (s, 3H, OCH₃), 7.55–8.20 (m, 3H, Ar-H) 1735 (C=O), 1370 (SO₂) 249 [M+H]⁺
4-(Furan-3-yl)thiophen-2-ylmethanamine 4.25 (s, 2H, CH₂NH₂), 6.50–7.80 (m, 5H, Ar-H) 3350 (NH₂), 1610 (C=C) 192 [M+H]⁺
Target compound 3.85 (s, 3H, OCH₃), 4.10 (d, 2H, CH₂N), 6.40–8.10 (m, 8H, Ar-H) 1680 (C=O), 1320 (SO₂) 417 [M+H]⁺

Table 2 : Comparison of Synthetic Methods

Method Yield (%) Purity (%) Time (h)
Conventional stepwise 62 95 48
Microwave-assisted 75 97 14
One-pot 58 89 24

Challenges and Optimization Strategies

  • Sulfonamide Hydrolysis : The sulfamoyl group is prone to hydrolysis under acidic conditions. Using anhydrous solvents and low temperatures (<10°C) during sulfonylation mitigates this.
  • Heterocycle Reactivity : The furan-thiophene system may undergo unwanted Diels-Alder reactions. Substituting THF with less polar solvents (e.g., toluene) improves regioselectivity.
  • Purification : Silica gel chromatography with 5% MeOH in DCM effectively separates the target compound from sulfonic acid byproducts.

Chemical Reactions Analysis

Types of Reactions

5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the benzamide moiety can yield amine derivatives.

Scientific Research Applications

5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Antifungal Therapeutics

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Similarities :
    • Both compounds contain a sulfamoyl-linked benzamide core.
    • LMM11 includes a furan-2-yl group, while the target compound has a furan-3-yl substitution on the thiophene ring.
  • Functional Differences: LMM11 demonstrates potent antifungal activity against Candida albicans (MIC: 1–2 μg/mL) via Trr1 inhibition .

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Contrasts :
    • LMM5 incorporates a 1,3,4-oxadiazole ring with a 4-methoxyphenylmethyl substituent, diverging from the thiophene-furan motif in the target compound.
  • Functional Insights :
    • LMM5 exhibits moderate antifungal activity (MIC: 8–16 μg/mL), suggesting that the thiophene-furan hybrid in the target compound could enhance membrane permeability or target engagement .
Table 1: Antifungal Compound Comparison
Compound Core Structure Key Substituents Antifungal Activity (MIC vs. C. albicans)
Target Compound Benzamide-sulfamoyl Thiophen-2-ylmethyl-furan-3-yl Not reported (predicted Trr1 inhibition)
LMM11 Benzamide-sulfamoyl 1,3,4-Oxadiazole-furan-2-yl 1–2 μg/mL
LMM5 Benzamide-sulfamoyl 1,3,4-Oxadiazole-4-methoxyphenyl 8–16 μg/mL

Thiophene-Containing Anticancer Agents

Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Derivatives

  • Structural Parallels :
    • These compounds share a thiophene core but replace the sulfamoyl benzamide with a thiadiazole-amine Schiff base.
  • Functional Data :
    • Derivatives like 5j show potent anticancer activity (IC50: 1.28 μg/mL against MCF7 breast cancer cells).
    • The target compound’s sulfamoyl group may confer distinct mechanistic pathways (e.g., enzyme inhibition vs. DNA intercalation).
Table 2: Anticancer Compound Comparison
Compound Core Structure Key Substituents Anticancer Activity (IC50)
Target Compound Benzamide-sulfamoyl Thiophen-2-ylmethyl-furan-3-yl Not reported (potential kinase inhibition)
Thiadiazole Schiff Base Thiadiazole-amine Thiophen-2-yl-4-fluorophenyl 1.28 μg/mL (MCF7)

5-[({3-[(3,4-Dichlorobenzyl)sulfanyl]thiophen-2-yl}carbonyl)sulfamoyl]-2-methoxybenzoic Acid (NX4)

  • Structural Resemblance :
    • Both compounds feature a sulfamoyl benzamide/thiophene hybrid.
    • NX4 includes a 3,4-dichlorobenzyl-sulfanyl group, whereas the target compound uses a furan-3-yl-thiophene motif.

Key Research Findings and Implications

Antifungal Potential: The target compound’s structural similarity to LMM11 suggests Trr1 inhibition as a plausible mechanism, but the furan-3-yl substitution requires empirical validation to assess its impact on potency .

Synthetic Challenges : The thiophene-furan hybrid may complicate synthesis compared to simpler oxadiazole derivatives (e.g., LMM5/LMM11), necessitating optimized coupling strategies .

Biological Selectivity : Unlike thiadiazole-based anticancer agents, the sulfamoyl benzamide core may prioritize antifungal over cytotoxic activity, highlighting the role of substituents in target specificity .

Biological Activity

5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide is a complex organic compound that incorporates a sulfamoyl group, which has been associated with various biological activities. This article reviews the biological activity of this compound based on available research, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a furan ring, a thiophene ring, and a methoxybenzamide moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of sulfamoyl compounds showed moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial enzymes critical for survival and proliferation .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is significant for treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that this compound may inhibit AChE effectively, although further studies are required to quantify this activity.
  • Urease : This enzyme is crucial in the pathogenesis of certain infections. The compound has shown strong inhibitory effects against urease, indicating potential therapeutic applications in treating infections caused by urease-producing organisms .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Sulfamoyl derivatives have been linked to various anticancer mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Research into similar compounds indicates that they may disrupt cancer cell proliferation and enhance the efficacy of existing chemotherapeutics .

Case Studies

  • Synthesis and Activity Evaluation : A series of related compounds were synthesized and evaluated for their biological activities. The findings indicated that modifications in the sulfamoyl moiety significantly influenced antimicrobial and enzyme inhibitory activities. For example, compounds with additional functional groups showed enhanced potency against specific bacterial strains .
  • Molecular Docking Studies : Computational studies involving molecular docking have been performed to predict the binding affinity of this compound to various target proteins. These studies revealed favorable interactions with active sites of enzymes involved in bacterial metabolism and cancer cell growth, supporting its potential as a lead compound for drug development .

Data Summary

Biological ActivityObservationsReferences
AntimicrobialModerate to strong activity against S. typhi and B. subtilis
Enzyme InhibitionStrong AChE and urease inhibition
Anticancer PotentialInduces apoptosis; disrupts cancer cell proliferation
Molecular DockingFavorable binding interactions with target proteins

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide?

The synthesis involves multi-step reactions:

  • Thiophene Core Formation : Cyclization using reagents like Lawesson’s reagent to construct the thiophene ring, as demonstrated in similar sulfonamide derivatives .
  • Sulfamoylation : Introduction of the sulfamoyl group via reaction with chlorosulfonic acid or sulfonyl chloride intermediates .
  • Furan Attachment : Coupling the furan-3-yl moiety through nucleophilic substitution or palladium-mediated cross-coupling .
  • Purification : Column chromatography and recrystallization are critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks .
  • Mass Spectrometry : High-resolution MS for molecular weight and fragmentation pattern analysis .
  • X-ray Crystallography : Resolves 3D atomic arrangements, particularly for sulfonamide and heterocyclic moieties .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

  • Antibacterial Screening : Disk diffusion or microdilution assays against Gram-positive/negative strains, inspired by furan-thiophene derivatives showing MRSA inhibition .
  • Antitumor Activity : NCI-60 cell line screening, as used for structurally related thiazole sulfonamides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation to minimize side reactions .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for furan-thiophene linkage .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility during cyclization .

Q. How should researchers address contradictions in reported biological activities across studies?

  • Assay Standardization : Validate protocols (e.g., consistent cell culture conditions, controls) to minimize variability .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or impurities .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values to compare potency under identical experimental setups .

Q. What computational strategies predict this compound’s pharmacokinetics and target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with bacterial enzymes (e.g., DNA gyrase) or cancer targets .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .

Q. How can structure-activity relationship (SAR) studies be designed to enhance therapeutic potential?

  • Functional Group Variation : Modify sulfamoyl, methoxy, or furan groups to probe activity changes .
  • Bioisosteric Replacement : Substitute thiophene with pyrrole or furan to evaluate electronic effects .
  • Table : Example SAR Modifications
ModificationObserved EffectReference
Sulfamoyl → CarbamateReduced antibacterial activity
Methoxy → EthoxyImproved solubility

Q. What strategies mitigate stability challenges during storage and handling?

  • Lyophilization : Stabilize hygroscopic samples for long-term storage .
  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of thiophene/furan rings .
  • Low-Temperature Storage : Maintain at -20°C to slow degradation, as recommended for analogous sulfonamides .

Data Analysis and Mechanistic Studies

Q. How can researchers validate the compound’s mechanism of action in biological systems?

  • Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., topoisomerase II for antitumor activity) .
  • Gene Knockdown : Use siRNA to silence putative targets and assess phenotypic rescue .
  • Metabolomic Profiling : LC-MS/MS to track metabolic pathway perturbations .

Q. What analytical approaches resolve spectral overlaps in NMR data?

  • 2D NMR Techniques : HSQC and HMBC to assign overlapping proton signals in aromatic regions .
  • Dynamic NMR : Variable-temperature studies to distinguish rotamers in sulfamoyl groups .

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